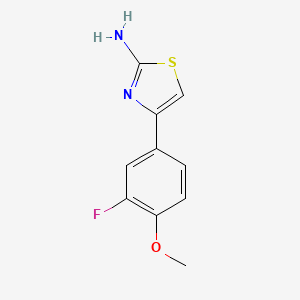

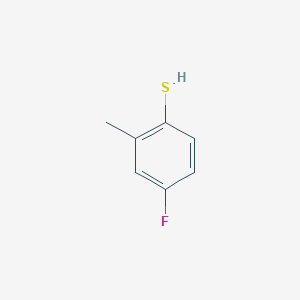

1-(2-Methoxy-5-nitrophenyl)-2-thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Methoxy-5-nitrophenyl)-2-thiourea" is a thiourea derivative, which is a class of compounds known for their diverse biological activities and applications in various chemical reactions. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. The methoxy and nitro substituents on the phenyl ring suggest potential interactions with biological systems and may influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of nitrosubstituted thioureas, the synthesis may involve the use of nitrophenyl isothiocyanates reacting with a suitable amine. For example, the synthesis of related compounds has been reported through the reaction of methylthiophenecarboxylic esters with trifluoroacetamide anion, followed by deprotection and addition of ammonia . Another related synthesis involves the reaction of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . Although the exact synthesis of "1-(2-Methoxy-5-nitrophenyl)-2-thiourea" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . The molecular structure is often characterized by the syn-anti configuration around the sulfur atom, and the presence of substituents can influence the stabilization energy and electronic properties of the molecule . X-ray powder diffraction (XRPD) can also be used to investigate the crystal structure of these compounds, providing information on the space group, cell parameters, and molecular packing .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their nucleophilic sulfur atom and the presence of substituents that can interact with other molecules. For instance, they can be involved in Michael reactions catalyzed by bifunctional thioureas . The nitro group in "1-(2-Methoxy-5-nitrophenyl)-2-thiourea" may also facilitate electrophilic aromatic substitution reactions. Additionally, thioureas can bind to DNA, as demonstrated by the docking studies with B-DNA and the evaluation of DNA binding constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the phenyl ring. Computational studies, including density functional theory (DFT), can predict properties like chemical potential, hardness, ionization energy, and electron affinity . The interaction of thioureas with metal ions to form complexes can also be studied to understand their coordination chemistry and potential applications in catalysis or as ligands .

Wissenschaftliche Forschungsanwendungen

- Organotin Complexes in Biomedical Applications

- Field : Biomedical and Inorganic Chemistry .

- Application : Organotin complexes, particularly those with Schiff base ligands, have been screened for their role in anti-microbial and anti-inflammatory activities . They have also been studied for their potential as cancer chemotherapy agents due to their cytotoxic effects, ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature .

- Method : The MTT assay was employed to determine the in vitro anti-leishminial activity of organotin carboxylate derivatives of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butanamide .

- Results : The complex which is potent against Leishminia major was found to exhibit an IC 50 value of 0.98 ± 0.06 μM in comparison with amphotericin B (0.29 ± 0.05 μM) .

Eigenschaften

IUPAC Name |

(2-methoxy-5-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c1-14-7-3-2-5(11(12)13)4-6(7)10-8(9)15/h2-4H,1H3,(H3,9,10,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOYSXKDIDOGPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374864 |

Source

|

| Record name | 1-(2-Methoxy-5-nitrophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-nitrophenyl)-2-thiourea | |

CAS RN |

159753-14-7 |

Source

|

| Record name | 1-(2-Methoxy-5-nitrophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159753-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.